Lipophilicity (LogP) Comparison Versus N-Methyl and N,3-Dimethyl Analogs
The lipophilicity of 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is strategically higher than its N-methyl analog, yet distinct from the 1,3-dimethyl variant. Its calculated LogP of 2.01 positions it in a more desirable lipophilicity range for oral bioavailability (typically LogP 1-3) compared to the 1-methyl analog (LogP 1.48) , which may be too polar. It avoids the further increase seen with the 1,3-dimethyl analog (LogP 1.94) , which can lead to higher metabolic clearance and solubility issues.
| Evidence Dimension | Lipophilicity (Calculated LogP from same source) |
|---|---|
| Target Compound Data | LogP = 2.01 |
| Comparator Or Baseline | Comparator 1: 1-(1-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (LogP 1.48). Comparator 2: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (LogP 1.94) |
| Quantified Difference | ΔLogP = +0.53 vs. N-methyl analog; ΔLogP = +0.07 vs. N,3-dimethyl analog |
| Conditions | In silico prediction (same algorithm across sources). |
Why This Matters
This precise lipophilicity window is ideal for balancing passive membrane permeability and aqueous solubility in oral drug candidates, making it a superior starting point for lead optimization.
